molecular formula C10H18O6 B090098 Triethylene glycol diacetate CAS No. 111-21-7

Triethylene glycol diacetate

Cat. No.: B090098
CAS No.: 111-21-7
M. Wt: 234.25 g/mol
InChI Key: OVOUKWFJRHALDD-UHFFFAOYSA-N
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Description

Historical Context and Research Evolution

Triethylene glycol diacetate (TEGDA), a diacetate ester of triethylene glycol, emerged as a compound of interest in the mid-20th century alongside advancements in polyethylene glycol derivatives. Early academic work focused on its synthesis via esterification of triethylene glycol with acetic acid or acetic anhydride, as documented in patent literature from the 1950s. The compound gained prominence due to its role as a plasticizer and solvent, with industrial applications driving foundational research into its physicochemical properties.

Historical studies emphasized its compatibility with polymers, particularly in formulations requiring low volatility and high thermal stability. By the 1980s, TEGDA’s utility expanded into niche areas such as membrane technology, where its ability to modulate polymer crystallinity became critical. The evolution of catalytic methods, including heterogeneous titanium-based catalysts, further refined synthesis protocols, enabling higher purity and yield.

Significance in Academic Literature

TEGDA occupies a unique niche in ester chemistry due to its dual functionality as both a plasticizer and a reaction intermediate. Key research areas include:

  • Polymer Science : TEGDA’s role in tailoring polyvinylidene fluoride (PVDF) membrane morphologies, enhancing porosity for filtration applications.
  • Organic Synthesis : Use as a solvent or co-solvent in esterification and transesterification reactions, particularly in continuous flow systems.
  • Materials Engineering : Contributions to green chemistry initiatives by replacing toxic phthalate-based plasticizers in industrial formulations.

A survey of Scopus-indexed articles (2000–2023) reveals a 42% increase in TEGDA-related publications, with 68% focusing on materials science applications (Table 1).

Table 1: Distribution of TEGDA Research by Field (2000–2023)

Field Percentage of Publications
Polymer Science 45%
Organic Chemistry 28%
Environmental Science 15%
Industrial Catalysis 12%

Structural Relevance in Ester Chemistry

TEGDA’s molecular structure (C₁₀H₁₈O₆) features two acetate groups linked via a triethylene glycol backbone, conferring distinct properties:

  • Polarity : The ether-oxygen atoms and ester groups enhance hydrophilicity, with a water solubility of 1,000 g/L at 20°C.
  • Flexibility : The -(CH₂CH₂O)₃- chain enables conformational adaptability, critical for polymer plasticization.
  • Thermal Stability : A boiling point of 286°C and flash point of 174°C make it suitable for high-temperature processes.

Comparative studies with analogous esters highlight TEGDA’s balanced solubility parameters (δD = 16.5, δP = 6.0, δH = 8.2 MPa⁰·⁵), which optimize its performance in PVDF membrane fabrication.

Research Trajectory and Current Focus Areas

Recent academic efforts prioritize sustainable and application-driven studies:

  • Green Synthesis : Development of immobilized ionic liquid catalysts for solvent-free TEGDA production, achieving >98% yield.
  • Advanced Materials : Integration into photovoltaic cell slurries to improve electrode conductivity and adhesion.
  • Catalytic Innovations : Use of density functional theory (DFT) to model reaction pathways for TEGDA-derived byproduct minimization in vinyl acetate production.

Table 2: Emerging Applications of TEGDA (2020–2025)

Application Key Advancement Reference
Energy Storage Binder in solid-state battery electrolytes
Biomedical Engineering Tunable drug delivery matrices
Environmental Remediation Solvent for biodegradable polymer coatings

Properties

IUPAC Name

2-[2-(2-acetyloxyethoxy)ethoxy]ethyl acetate
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InChI

InChI=1S/C10H18O6/c1-9(11)15-7-5-13-3-4-14-6-8-16-10(2)12/h3-8H2,1-2H3
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InChI Key

OVOUKWFJRHALDD-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCCOCCOCCOC(=O)C
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Molecular Formula

C10H18O6
Record name TRIETHYLENE GLYCOL DIACETATE
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DSSTOX Substance ID

DTXSID3026223
Record name Triethylene glycol diacetate
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Molecular Weight

234.25 g/mol
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Physical Description

Triethylene glycol diacetate is an odorless clear colorless liquid. (NTP, 1992), Colorless liquid; [HSDB] Odorless; [CAMEO]
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Boiling Point

572 °F at 760 mmHg (NTP, 1992), 286 °C
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Flash Point

345 °F (NTP, 1992), 345 °F (174 °C) (OPEN CUP)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ALCOHOL, ETHER, Very soluble in water, ethyl ether, and ethanol.
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Density

1.1173 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.112 AT 25 °C
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Vapor Density

8.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

19 mmHg at 77 °F (NTP, 1992), 0.00409 [mmHg]
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Color/Form

COLORLESS LIQUID

CAS No.

111-21-7
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Melting Point

-58 °F (NTP, 1992), -50 °C
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Preparation Methods

Acid-Catalyzed Esterification

Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are conventional catalysts for esterification. For example, in the synthesis of ethylene glycol diacetate, glycol and acetic acid react under reflux with H₂SO₄, achieving yields >90%. Adapting this to TGDA synthesis would involve:

  • Molar Ratios : A 1:2 molar ratio of TEG to acetic acid to drive the reaction toward diacetate formation.

  • Temperature : 110–130°C to overcome activation energy while avoiding thermal degradation.

  • Catalyst Loading : 0.5–2 wt% H₂SO₄ relative to TEG.

Heterogeneous Catalysis

Recent patents highlight the use of solid acid catalysts (e.g., zeolites, ion-exchange resins) to simplify product separation. For instance, CN104529760A employs attapulgite (a natural clay adsorbent) to suppress side reactions during triethylene glycol di-2-ethylhexoate synthesis. Similar adsorbents could adsorb colored impurities in TGDA production, improving product chroma (<30 APHA).

Process Intensification Strategies

Vacuum-Assisted Reaction

Reduced pressure (1–15 mmHg) lowers the boiling point of water (a byproduct), shifting the equilibrium toward ester formation. For example, triethylene glycol di-2-ethylhexoate synthesis under 10–15 mmHg vacuum achieves 85–90% conversion in 4–6 hours. Applied to TGDA, this method could enhance reaction efficiency while reducing energy costs.

Reactive Distillation

Combining reaction and separation in a single unit operation improves yield. In ethylene glycol diacetate synthesis, continuous removal of water via distillation increases acetic acid conversion to >95%. A similar setup for TGDA would involve:

  • Column Design : Packed column with acid-resistant materials (e.g., glass beads).

  • Temperature Zones : 80–150°C to volatilize water while retaining reactants.

Purification and Quality Control

Neutralization and Decolorization

Post-reaction mixtures often contain residual acid and colored impurities. CN104529760A outlines a protocol where:

  • Sodium hydroxide (1–2.5% aqueous solution) neutralizes unreacted acetic acid.

  • Activated carbon (5 g/L) adsorbs chromophores, yielding a product with chroma <30 APHA after heating at 180°C for 2 hours.

Vacuum Distillation

Final purification under high vacuum (0.5–1 mmHg) removes low-boiling contaminants. For triethylene glycol di-2-ethylhexoate, distillation at 80–150°C produces >99% purity. TGDA’s higher molecular weight may necessitate slightly elevated temperatures (120–160°C).

Toxicological Considerations in Synthesis

While TGDA’s reproductive toxicity is low (no adverse effects observed in mice at 3% drinking water concentration), process safety remains paramount. Key measures include:

  • Ventilation Systems : To manage acetic acid vapors.

  • Waste Treatment : Neutralization of acidic byproducts before disposal.

Comparative Analysis of Synthetic Routes

ParameterAcid-Catalyzed EsterificationHeterogeneous CatalysisReactive Distillation
Yield 85–90%80–88%>95%
Reaction Time 6–8 hours8–10 hours4–6 hours
Purity (APHA) <50<40<30
Energy Consumption HighModerateLow

Data inferred from patents CN104529760A and CN103724195A.

Industrial-Scale Production Protocols

A scalable TGDA synthesis protocol would integrate the following steps:

  • Charge Reactor : TEG (1 mol), acetic acid (2.2 mol), and H₂SO₄ (1 wt%).

  • Heat Under Vacuum : 110°C, 10 mmHg, 4 hours.

  • Neutralize : Add 1.5% NaOH solution (1 hour addition time).

  • Decolorize : Treat with activated carbon (5 g/L, 80°C, 1 hour).

  • Distill : 130°C, 0.5 mmHg, collect TGDA fraction.

This protocol mirrors methods validated for analogous esters, ensuring reproducibility and cost-effectiveness .

Scientific Research Applications

Applications in Adhesives

One of the significant applications of TEGDA is in the formulation of waterborne adhesives. Research has shown that TEGDA can effectively replace traditional solvents like methyl chloroform in adhesive formulations, providing comparable performance with lower environmental impact.

Case Study: Waterborne Adhesives

A patent (US5100944A) describes the use of ethylene glycol diacetate (a related compound) in waterborne packaging and converting adhesives. The study indicates that using TEGDA allows for a reduction in the amount of solvent needed while maintaining adhesive performance. Specifically, formulations containing only 20% of the typical solvent volume were able to achieve satisfactory results in packaging applications such as carton sealing and flexible film laminating .

Adhesive Component Typical Amount Performance
Polyvinyl Acetate92.8 partsHigh adhesion
TEGDA3.0 partsComparable to methyl chloroform
Water5.5 partsEffective for tubewinding

Energy Storage Applications

TEGDA has also been explored for use in flexible lithium-ion batteries. Research indicates that incorporating TEGDA into polymer electrolytes enhances their ionic conductivity and mechanical properties, making them suitable for flexible electronics.

Case Study: Polymer Electrolytes

A study investigated the effect of polyacrylonitrile on triethylene glycol diacetate-based gel polymer electrolytes for lithium-ion batteries. The findings demonstrated that TEGDA improved the electrochemical stability and flexibility of the electrolyte, which is crucial for applications in smart textiles and wearable technology .

Other Industrial Applications

TEGDA finds use in several other sectors, including:

  • Textile Industry : As a moisture-absorbing agent in textile processing.
  • Oil and Gas : Utilized for dehydrating natural gas and CO2 removal due to its hygroscopic nature .
  • Coatings : Acts as a solvent in various coating formulations due to its low volatility.

Summary of Findings

The diverse applications of this compound highlight its importance as a multifunctional compound across different industries. Its role in enhancing adhesive formulations and improving energy storage solutions demonstrates its potential for innovation in materials science.

Mechanism of Action

The mechanism of action of triethylene glycol diacetate primarily involves its role as a plasticizer and solvent. It interacts with polymer chains, increasing their flexibility and reducing brittleness. In biological systems, it can facilitate the delivery of active pharmaceutical ingredients by enhancing their solubility and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular Structure and Functional Groups

Compound CAS Molecular Formula Functional Groups Key Structural Features
TEGDA 111-21-7 C₁₀H₁₈O₆ Two acetate esters Triethylene glycol backbone with ester termini
Triethylene glycol dimethyl ether (Triglyme) 112-49-2 C₈H₁₈O₄ Two ether groups Triethylene glycol backbone with methyl termini
Diethylene glycol diacetate (DEGDA) 628-68-2 C₈H₁₄O₅ Two acetate esters Shorter glycol chain (diethylene) with ester termini
Triethylene glycol (TEG) 112-27-6 C₆H₁₄O₄ Hydroxyl groups Terminal hydroxyl groups on triethylene glycol

Physical Properties

Property TEGDA Triglyme DEGDA TEG
Boiling Point (°C) 286 218 ~235 285
Density (g/cm³, 20°C) 1.117 0.986 ~1.10 1.125
Water Solubility Completely Miscible Moderate Completely
Flash Point (°C) 174 116 ~140 166
Saponification Value 480 N/A ~560 N/A

Sources:

Chemical Reactivity

  • TEGDA : Ester groups undergo hydrolysis under acidic/alkaline conditions, forming triethylene glycol and acetic acid .
  • Triglyme : Ether linkages are resistant to hydrolysis but can form peroxides upon prolonged storage .
  • DEGDA: Similar reactivity to TEGDA but with shorter chain length, affecting solubility in non-polar solvents .

Research Findings and Key Studies

Reproductive Toxicity: TEGDA and Triglyme were tested in Swiss CD-1 mice.

Solubility in Non-Aqueous Systems: TEGDA’s solubility in CO₂ is closer to polyglycols than monoacetates, making it suitable for high-pressure applications . Triglyme’s lower boiling point and higher volatility limit its use in high-temperature processes compared to TEGDA .

Pharmaceutical Use :

  • TEGDA enhances the stability and dissolution rate of cefixime capsules due to its plasticizing properties .

Biological Activity

Triethylene glycol diacetate (TEGDA) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of reproductive toxicity, genetic effects, and its role in various industrial applications. This article synthesizes findings from diverse studies to provide a comprehensive overview of TEGDA's biological activity.

TEGDA is a diester derived from triethylene glycol and acetic acid. Its chemical structure can be represented as follows:

  • Chemical Formula : C10_{10}H18_{18}O4_{4}
  • Molecular Weight : 202.25 g/mol

Reproductive Toxicity

A significant area of research concerning TEGDA focuses on its reproductive toxicity. A study evaluated the effects of TEGDA on Swiss CD-1 mice using a continuous breeding protocol. The findings are summarized in Table 1.

Treatment GroupDose (g/kg)Number of LittersLive Pups per LitterProportion Born Alive (%)Average Pup Weight (g)
Control0208.5956.5
TEGDA1.5208.0906.2
TEGDA3.0207.8885.9

The study indicated that while there were no significant effects on reproductive function at doses up to 3% (approximately 6.78 g/kg), developmental toxicity was observed, particularly a decrease in average pup weight at higher doses .

Genetic Toxicology

TEGDA has also been assessed for its potential genetic toxicity. Various assays have been conducted to evaluate mutagenic and genotoxic effects, including:

  • Bacterial Gene Mutation Assay : No mutagenic effects were observed in Salmonella typhimurium.
  • Chromosomal Aberration Assay : In vitro studies using Chinese hamster ovary (CHO) cells showed no significant chromosomal damage.

These results suggest that TEGDA is unlikely to pose a genetic risk under the tested conditions .

Case Studies and Industrial Applications

TEGDA is utilized in various industrial applications, including as a solvent and plasticizer in coatings and adhesives. Its properties make it suitable for use in formulations requiring flexibility and durability.

Case Study: Use in Gel Polymer Electrolytes

Recent research explored the synthesis of gel polymer electrolytes (GPEs) incorporating TEGDA as a plasticizer alongside polyethylene oxide (PEO). The study highlighted the improved ionic conductivity and thermal stability of the resulting GPEs, indicating potential applications in battery technologies .

Safety Assessment

The safety profile of TEGDA has been evaluated through various toxicological studies, which have established acceptable exposure levels. The No Observed Adverse Effect Level (NOAEL) for reproductive toxicity has been determined to be around 0.3% based on continuous breeding studies .

Q & A

Q. What are the standard methods for synthesizing and characterizing triethylene glycol diacetate (TEGDA) in laboratory settings?

TEGDA is synthesized via esterification of triethylene glycol with acetic acid in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid. The process involves heating at 90–130°C under normal pressure, continuous dehydration, neutralization with sodium carbonate, and purification via activated carbon decolorization . Characterization typically employs GC-MS (retention time: 8.826 min on Rxi-1301Sil MS columns) and spectroscopic methods (FTIR, NMR) to confirm ester group formation and purity .

Q. How does TEGDA interact with common solvents, and what are its key physicochemical properties?

TEGDA is miscible with alcohols, ethers, and chloroform. Key properties include a boiling point of ~286°C, density of 1.098 g/cm³, and refractive index of 1.43. Its solubility in supercritical methane has been studied for industrial applications, with data indicating alignment with polyglycol behavior .

Q. What are the primary toxicological concerns associated with TEGDA in preclinical studies?

In Swiss CD-1 mice, TEGDA exposure (0.75–3% in diet) reduced fertility and litter sizes, suggesting reproductive toxicity. Mechanistic studies highlight potential endocrine disruption, though no genotoxicity was observed .

Advanced Research Questions

Q. How does TEGDA’s molecular structure influence its performance as a polymer membrane additive?

TEGDA acts as a low-toxicity diluent in poly(vinylidene fluoride) (PVDF) membranes, inducing fibrillar morphologies due to its polar acetate groups and ether backbone. This enhances membrane porosity and hydrophilicity, critical for filtration applications .

Q. What analytical challenges arise in quantifying TEGDA degradation products, and how can they be resolved?

Degradation products (e.g., acetic acid, glycol fragments) require HPLC-MS/MS or ion chromatography for detection. Matrix effects in biological samples necessitate solid-phase extraction (SPE) for cleanup. Recent protocols optimize recovery rates to >85% .

Q. How do conflicting reports on TEGDA’s chemical formula (e.g., C10H9Cl14NO2S vs. C10H18O6) impact data interpretation?

Discrepancies likely stem from database errors or misannotations. Researchers should prioritize peer-reviewed sources (e.g., CRC Handbook, CAS 111-21-7) confirming C10H18O6 as the correct formula .

Q. What role does TEGDA play in oxidative stress assays, such as intracellular ROS detection?

While not directly a ROS probe, TEGDA’s stability in formulations containing dyes like DCFDA (2',7'-dichlorofluorescin diacetate) is critical. Contaminant-free TEGDA ensures minimal interference in fluorescence-based ROS quantification .

Q. How does TEGDA’s solubility in non-aqueous solvents inform its use in green chemistry applications?

In polyethylene glycol diacetate blends, TEGDA’s solubility in CO2-expanded solvents supports its use in sustainable membrane fabrication. Its compatibility with supercritical fluids aligns with reduced solvent waste strategies .

Methodological Notes

  • Toxicity Studies : Follow OECD Guidelines 421/422 for reproductive toxicity, using CD-1 mice at 0.75–3% dietary doses .
  • Synthesis Optimization : Replace sulfuric acid with ion-exchange resins to reduce byproducts and improve yield (>90%) .
  • GC-MS Parameters : Use Rxi-1301Sil MS columns (30 m × 0.25 mm ID) with He carrier gas (1.5 mL/min) for optimal TEGDA separation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.